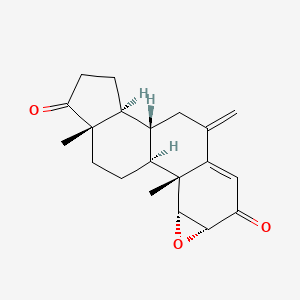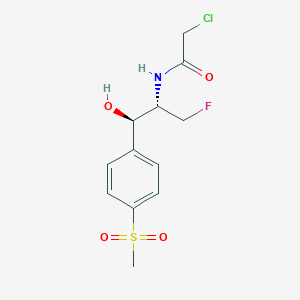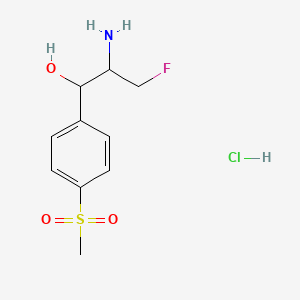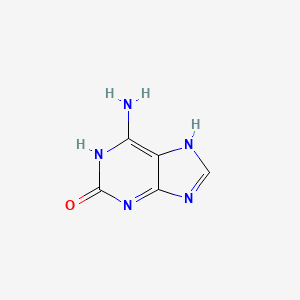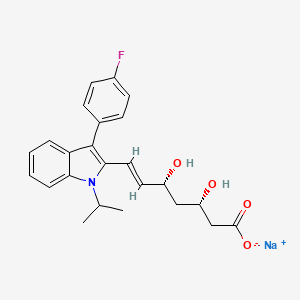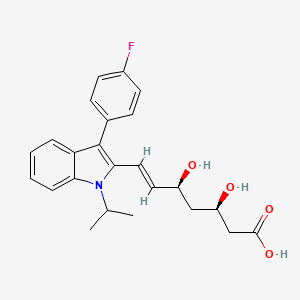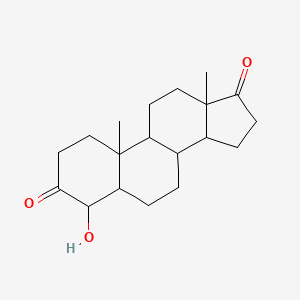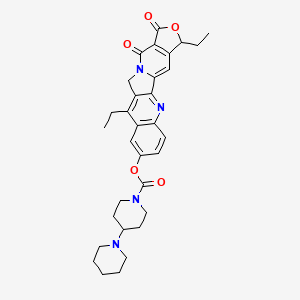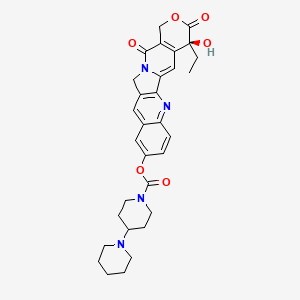
6-Gingerdiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Gingerdiol is a phenolic compound derived from ginger (Zingiber officinale). It is a metabolite of 6-Gingerol, one of the primary bioactive components in ginger. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It is a part of the gingerol family, which also includes 8-Gingerol and 10-Gingerol .
Wissenschaftliche Forschungsanwendungen
6-Gingerdiol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antioxidant properties. It shows promise in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits
Wirkmechanismus
Target of Action
6-Gingerdiol, a natural product found in ginger, has been reported to have anticancer activities . It targets many cellular molecules which promote the progression of cancer . The primary enzymes involved in the oxidized and demethylated metabolism of gingerols are CYP1A2 and CYP2C19 .
Mode of Action
this compound interacts with its targets, leading to a variety of changes. It has been shown to inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways . This results in a decrease in proinflammatory and an increase in anti-inflammatory cytokines .
Biochemical Pathways
this compound affects several biochemical pathways. It has been reported to induce cell cycle arrest and exert anti-invasive and apoptosis-promoting effects through acting on multiple signaling pathways in different types of cancer cells . It also regulates tight junction-related proteins and suppresses invasion and metastasis of pancreatic cancer cells through NF-κB inhibition via inhibition of the extracellular signal-regulated kinases (ERK) pathway .
Pharmacokinetics
The ADME properties of this compound are crucial for understanding its bioavailability. It is extensively metabolized in human lung cancer cells, CL-13 mouse lung cancer cells, HCT-116 and HT-29 human colon cancer cells, and in mice . Poor oral bioavailability limits their applications due to extensive metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It inhibits cancer cell proliferation and induces DNA damage response, cell cycle arrest, and apoptosis in non-small cell lung cancer cells . The cell death induction was found to be the mitochondrial-dependent intrinsic apoptosis pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the phenolic composition of ginger varies depending on the type of ginger, with gingerol-related phenolic acid detected only in normal gingers . This suggests that the type of ginger and its growing conditions can impact the concentration and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
6-Gingerdiol interacts with various enzymes and proteins, influencing biochemical reactions. For instance, it has been associated with the downregulation of the EGFR/JAK2/STAT5b signaling pathway, which plays a vital role in its anticancer ability .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit cancer cell proliferation and induce DNA damage response, cell cycle arrest, and apoptosis in non-small cell lung cancer (NSCLC) cells . Moreover, it has been shown to induce cytotoxicity in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to downregulate EGFR/JAK2/STAT5b signaling, upregulate p53, and downregulate PD-L1 expression . These interactions contribute to its anticancer activity.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, it has been found that both this compound and its metabolites induced cytotoxicity in cancer cells after 24 hours .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that this compound administration protected against pressure overload-induced cardiac hypertrophy, fibrosis, inflammation, and dysfunction in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively metabolized in human lung cancer cells, mouse lung cancer cells, human colon cancer cells, and in mice . The primary enzymes involved in the oxidized and demethylated metabolism of this compound are CYP1A2 and CYP2C19 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Gingerdiol can be synthesized through the reduction of 6-Gingerol. The reduction process involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound involves the extraction of gingerol from ginger rhizomes followed by its reduction to gingerdiol. The extraction process uses solvents like ethanol or methanol, and the reduction process is scaled up using industrial reactors. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-Gingerdiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gingerone and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of dihydrogingerdiol.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used in substitution reactions.
Major Products Formed
Oxidation: Gingerone and other oxidized derivatives.
Reduction: Dihydrogingerdiol.
Substitution: Various substituted gingerdiol derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Gingerol: The parent compound of 6-Gingerdiol, known for its pungent taste and bioactive properties.
8-Gingerol: Another member of the gingerol family with similar bioactivities but different potency.
10-Gingerol: A longer-chain gingerol with distinct bioactive properties.
6-Shogaol: A dehydrated form of 6-Gingerol with enhanced bioactivity.
6-Gingerdione: An oxidized derivative of 6-Gingerol with unique bioactivities
Uniqueness of this compound
This compound is unique due to its specific reduction from 6-Gingerol, which imparts distinct chemical and biological properties. Its dual hydroxyl groups enhance its antioxidant capacity compared to its parent compound, 6-Gingerol. Additionally, its ability to modulate multiple biological pathways makes it a versatile compound in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
53318-09-5 |
|---|---|
Molekularformel |
C17H28O4 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(3S,5R)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol |
InChI |
InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
QYXKQNMJTHPKBP-CABCVRRESA-N |
Isomerische SMILES |
CCCCC[C@H](C[C@H](CCC1=CC(=C(C=C1)O)OC)O)O |
Kanonische SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


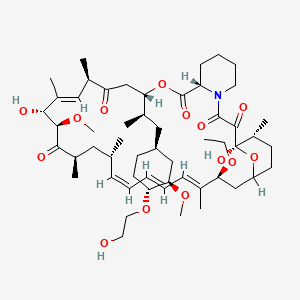
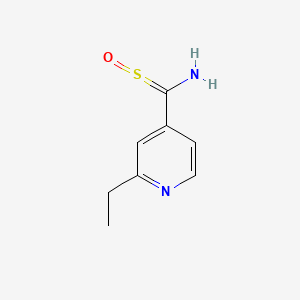
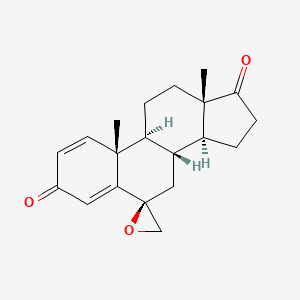
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
